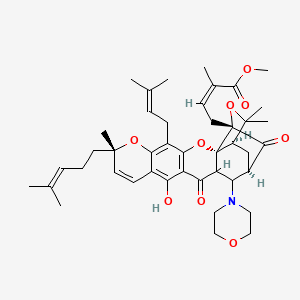
Morpholinyl methyl gambogate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholinyl methyl gambogate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of gambogic acid derivatives with morpholine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Morpholinyl methyl gambogate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Morpholinyl methyl gambogate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of morpholinyl methyl gambogate involves its interaction with specific molecular targets and pathways. It has been shown to modulate lysosomal pH, disrupt cellular homeostasis, and inhibit specific enzymes such as Cathepsin B . These actions contribute to its potential therapeutic effects, including anti-tumor activity.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to morpholinyl methyl gambogate include:
Gambogic acid: A natural product with similar anti-tumor properties.
Morpholinyl derivatives: Compounds containing the morpholine ring, which have various biological activities.
Uniqueness
This compound is unique due to its specific combination of the morpholine ring and gambogic acid derivative, which imparts distinct chemical and biological properties. Its ability to modulate lysosomal pH and inhibit specific enzymes sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C43H55NO9 |
|---|---|
Peso molecular |
729.9 g/mol |
Nombre IUPAC |
methyl (Z)-4-[(1R,2R,8S,17R,19S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-16-morpholin-4-yl-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoate |
InChI |
InChI=1S/C43H55NO9/c1-24(2)11-10-16-41(8)17-15-27-34(45)31-35(46)32-33(44-19-21-50-22-20-44)29-23-30-40(6,7)53-42(38(29)47,18-14-26(5)39(48)49-9)43(30,32)52-37(31)28(36(27)51-41)13-12-25(3)4/h11-12,14-15,17,29-30,32-33,45H,10,13,16,18-23H2,1-9H3/b26-14-/t29-,30-,32?,33?,41+,42-,43-/m1/s1 |
Clave InChI |
DOKQHBQFPJZICD-IGBCHRELSA-N |
SMILES isomérico |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H]6C[C@H](C(C4C3=O)N7CCOCC7)C(=O)[C@]5(OC6(C)C)C/C=C(/C)\C(=O)OC)O)C)C |
SMILES canónico |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)N7CCOCC7)C(=O)C5(OC6(C)C)CC=C(C)C(=O)OC)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


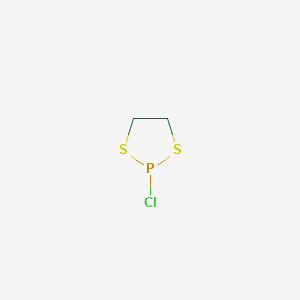
![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)
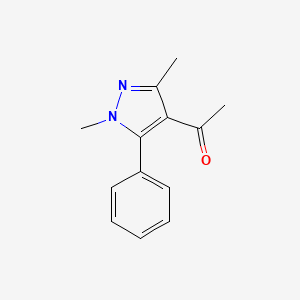
![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)
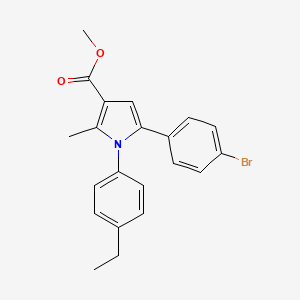

![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)
![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
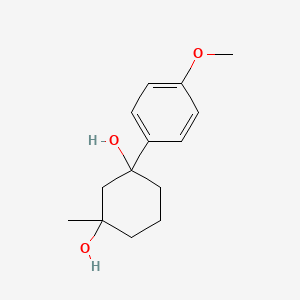

![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
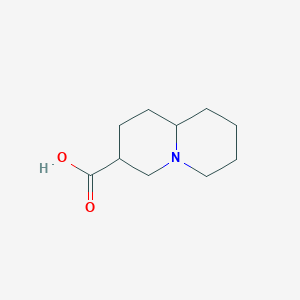
![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)
